Acetic acid--1-chloro-3-(2-chlorophenoxy)propan-2-ol (1/1)
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Overview
Description
Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol (1/1) is a chemical compound that combines the properties of acetic acid and a chlorinated phenoxypropanol. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol typically involves the chlorination of acetic acid followed by the reaction with 1-chloro-3-(2-chlorophenoxy)propan-2-ol. The chlorination process can be catalyzed by acetic anhydride, and the reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid is chlorinated in the presence of catalysts to produce the desired chlorinated acetic acid derivative. This intermediate is then reacted with 1-chloro-3-(2-chlorophenoxy)propan-2-ol under controlled conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorinated groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenoxypropanol moiety can interact with specific proteins, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: A simpler chlorinated acetic acid derivative used in similar chemical reactions.
1-chloro-3-(2-chlorophenoxy)propan-2-ol: A related compound without the acetic acid moiety, used in different contexts.
Acetic acid, chloro-, 1,1-dimethylethyl ester: Another chlorinated acetic acid derivative with distinct properties.
Uniqueness
Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol is unique due to its combination of acetic acid and chlorinated phenoxypropanol, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
62379-74-2 |
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Molecular Formula |
C11H14Cl2O4 |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
acetic acid;1-chloro-3-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O2.C2H4O2/c10-5-7(12)6-13-9-4-2-1-3-8(9)11;1-2(3)4/h1-4,7,12H,5-6H2;1H3,(H,3,4) |
InChI Key |
SCGAJKHTESAGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)OCC(CCl)O)Cl |
Origin of Product |
United States |
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